1-[(4-Bromophenyl)ethynyl]-2-iodobenzene
Description
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene is a halogenated aromatic compound featuring a bromophenyl ethynyl group at position 1 and an iodine substituent at position 2 of the benzene ring. Its molecular formula is C₁₄H₈BrI, with a molecular weight of 385.02 g/mol. The ethynyl linker (-C≡C-) between the bromophenyl moiety and the iodobenzene core provides structural rigidity, making it a valuable intermediate in cross-coupling reactions (e.g., Sonogashira coupling) for synthesizing complex organic frameworks .
Properties
CAS No. |
832744-29-3 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-4-[2-(2-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H |
InChI Key |
ZUAMUSAWWMTYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene has several applications in scientific research:
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active molecules.
Chemical Biology: Utilized in the development of molecular probes for studying biological systems.
Catalysis: Acts as a ligand in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene exerts its effects depends on the specific application. In coupling reactions, the compound typically undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Halogen Positioning and Electronic Effects
Steric and Functional Group Variations
- 1-Bromo-4-(tert-butyl)-2-iodobenzene : The bulky tert-butyl group introduces steric hindrance, which may impede reactions requiring planar transition states but stabilize intermediates in multi-step syntheses .
- 3-CF₃-1,3-Oxazinopyridines derivative: The trifluoromethyl (CF₃) groups enhance metabolic stability and bioavailability, making this compound more suitable for pharmaceutical applications than simpler halogenated benzenes .
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